ethyl (5S)-5-cyano-L-prolinate
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Overview
Description
Ethyl (5S)-5-cyano-L-prolinate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermophysical Properties of Ionic Liquids
Ionic liquids containing amino acid-based anions, including L-prolinate, have been studied for their density, viscosity, and refractive index. The work by Gouveia et al. (2016) highlights the thermophysical properties of mixtures of ionic liquids based on the 1-ethyl-3-methylimidazolium cation and different amino acid anions, including L-prolinate. These properties are critical for applications in green chemistry and industrial processes, where ionic liquids are used as solvents and catalysts due to their negligible vapor pressure and tunable viscosity (Gouveia, Tomé, & Marrucho, 2016).
Organic Synthesis and Catalysis
In the realm of organic synthesis, L-proline and its derivatives, including ethyl (5S)-5-cyano-L-prolinate, serve as catalysts for various reactions. For instance, Venkatanarayana and Dubey (2012) demonstrated the use of L-proline as a catalyst in the Knoevenagel condensation, a key reaction for synthesizing ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and acrylonitriles. Such reactions are fundamental in the synthesis of complex organic molecules with potential pharmaceutical applications (Venkatanarayana & Dubey, 2012).
Enantioselective Synthesis
The enantioselective synthesis of compounds is a critical area in pharmaceutical chemistry, where the spatial arrangement of molecules can affect the efficacy and safety of drugs. Research by Zheng et al. (2012) on the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester showcases the application of this compound in achieving high substrate loading and enantioselectivity in the synthesis of valuable intermediates for drugs like pregabalin (Zheng et al., 2012).
Green Chemistry
The principles of green chemistry emphasize the reduction of hazardous substances and the efficiency of chemical processes. This compound and related compounds find applications in green chemistry as catalysts and reactants that promote eco-friendly reactions. For example, the work by Ranu et al. (2000) on the construction of bicyclo[2.2.2]octanone systems via microwave-assisted solid phase Michael addition exemplifies the use of this compound in facilitating reactions that are more environmentally benign (Ranu, Guchhait, Ghosh, & Patra, 2000).
Mechanism of Action
Target of Action
Ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate, also known as Nirmatrelvir, is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro) .
Mode of Action
Nirmatrelvir exerts its antiviral efficacy by inhibiting a necessary protease in the viral replication procedure . Proteases of coronavirus cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine . This inhibition of the protease activity prevents the release of nonstructural proteins, thereby inhibiting viral replication .
Biochemical Pathways
The biochemical pathways affected by Nirmatrelvir involve the viral replication process of SARS-CoV-2. By inhibiting the 3CLpro, Nirmatrelvir prevents the cleavage of polyproteins 1a and 1ab of SARS-CoV-2 . This inhibition disrupts the normal replication process of the virus, thereby reducing the viral load.
Pharmacokinetics
Nirmatrelvir has been shown to have good oral bioavailability . First-in-human pharmacokinetics studies have demonstrated a considerable boost in the oral systemic exposure of Nirmatrelvir upon co-administration with the CYP3A4 inhibitor ritonavir, consistent with the predominant role of CYP3A4 in its metabolism .
Result of Action
The result of Nirmatrelvir’s action is the inhibition of SARS-CoV-2 replication. This leads to a reduction in viral load and potentially lessens the severity of COVID-19 symptoms .
Action Environment
The efficacy and stability of Nirmatrelvir can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug. Additionally, factors such as the presence of food in the stomach at the time of drug administration can also influence the pharmacokinetics of the drug .
Properties
IUPAC Name |
ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRYWGHOIXWPQ-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457533 |
Source
|
Record name | Ethyl (5S)-5-cyano-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435274-88-7 |
Source
|
Record name | Ethyl (5S)-5-cyano-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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